molecular formula C20H20O2S4 B14364103 Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate CAS No. 92827-64-0

Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate

Katalognummer: B14364103
CAS-Nummer: 92827-64-0
Molekulargewicht: 420.6 g/mol
InChI-Schlüssel: ISBHGHPBDDOXFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate is a chemical compound known for its unique structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate typically involves the reaction of naphthalene-2,6-dicarbodithioic acid with 3-oxobutan-2-yl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of naphthalene and dicarbodithioate groups.

Eigenschaften

CAS-Nummer

92827-64-0

Molekularformel

C20H20O2S4

Molekulargewicht

420.6 g/mol

IUPAC-Name

bis(3-oxobutan-2-yl) naphthalene-2,6-dicarbodithioate

InChI

InChI=1S/C20H20O2S4/c1-11(21)13(3)25-19(23)17-7-5-16-10-18(8-6-15(16)9-17)20(24)26-14(4)12(2)22/h5-10,13-14H,1-4H3

InChI-Schlüssel

ISBHGHPBDDOXFR-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C)SC(=S)C1=CC2=C(C=C1)C=C(C=C2)C(=S)SC(C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.